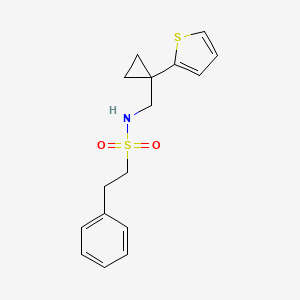
2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds has been a topic of interest due to their potential as inhibitors for various enzymes. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are designed to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The synthesis process involves creating a structure-activity relationship (SAR) to determine the most effective inhibitors. Two compounds, in particular, were highlighted for their high affinity in vitro, with IC50 values of 37 nM and 19 nM, respectively. These compounds were also tested in vivo, showing the ability to block the enzyme in rat and gerbil brains after oral administration .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of related sulfonamide compounds. The crystallographic study of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and its toluene-sulfonamide counterpart revealed significant conformational differences between the two in the solid state. These differences are not attributed to steric effects within the molecular arrangements but rather to the weak nature of intermolecular interactions, which suggests that these conformations might not be maintained in dilute aqueous media. This information is crucial for understanding how these compounds might behave in biological systems and could be relevant for the design of 2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of this compound, the biochemical evaluation of similar sulfonamide compounds as enzyme inhibitors suggests that these types of molecules can interact with enzymes to inhibit their activity. The high-affinity inhibition of kynurenine 3-hydroxylase by the synthesized compounds in the first paper indicates that the sulfonamide group plays a critical role in the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are not explicitly detailed in the provided papers. However, the crystallographic study in the second paper implies that the physical state, such as solid versus solution, can significantly affect the conformation and potentially the properties of these compounds. The weak intermolecular interactions that influence the solid-state conformations may also impact the solubility, stability, and reactivity of the compounds in biological or aqueous environments .
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibitors Development
A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamides, demonstrating their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This research is foundational for developing treatments for inflammation, pain, and possibly cancer. The introduction of specific substituents to the sulfonamide group on the phenyl ring, such as a fluorine atom, significantly enhanced COX-2 inhibition selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, like JTE-522, for clinical trials in treating rheumatoid arthritis, osteoarthritis, and acute pain Hashimoto et al., 2002.
Anticancer and Antiviral Agents Synthesis
Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This study illustrates the compound's versatility in contributing to the development of therapies for diverse conditions, including cancer and viral infections Küçükgüzel et al., 2013.
Enzyme Inhibition for Therapeutic Applications
Gul et al. (2018) developed sulfonamide derivatives as selective inhibitors for human carbonic anhydrase IX (hCA IX) or XII (hCA XII), highlighting their potential as anticancer drug candidates. Their work underscores the significance of sulfonamide compounds in targeting enzymes specific to cancer cells, offering a pathway to highly selective cancer therapies Gul et al., 2018.
Advanced Organic Synthesis Techniques
Anbarasan et al. (2011) presented a benign method for the electrophilic cyanation of aryl and heteroaryl bromides, using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a reagent. This methodology facilitates the synthesis of benzonitriles, proving essential for pharmaceutical and chemical research by enabling the production of complex molecules with high efficiency and minimal environmental impact Anbarasan et al., 2011.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,12-8-14-5-2-1-3-6-14)17-13-16(9-10-16)15-7-4-11-20-15/h1-7,11,17H,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVVMNPIRHVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

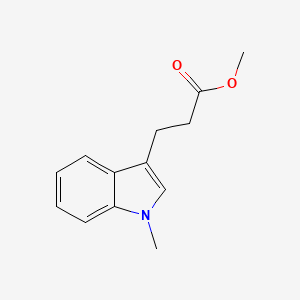

![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

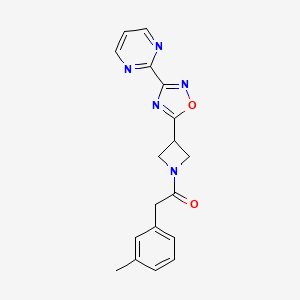
![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)
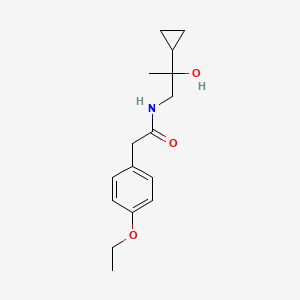
![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)
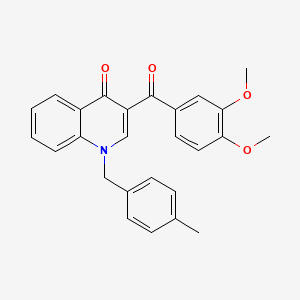


![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)